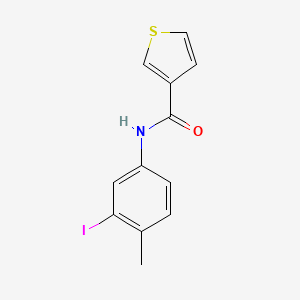

N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide

Übersicht

Beschreibung

N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide is an organic compound that features a thiophene ring substituted with a carboxamide group and an iodo-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).

Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiophene derivative with an appropriate amine under suitable conditions.

Iodination and Methylation of the Phenyl Ring: The phenyl ring can be iodinated using iodine and a suitable oxidizing agent, followed by methylation using methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products

Substitution Products: Various substituted phenyl derivatives.

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiol derivatives.

Coupling Products: Complex aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide has been studied for its potential therapeutic effects. Its structure allows it to interact with biological targets effectively:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, the presence of the iodo substituent can enhance the compound's ability to penetrate cell membranes, potentially increasing its efficacy as an anticancer agent .

- Antimicrobial Properties : Research has shown that thiophene derivatives possess antimicrobial activity. The incorporation of the iodo group may further enhance this property, making it a candidate for developing new antimicrobial agents .

Material Science

The unique electronic properties of thiophenes make them valuable in material science:

- Organic Electronics : this compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films contributes to the efficiency of these devices .

- Conductive Polymers : The compound can serve as a building block for synthesizing conductive polymers. The incorporation of iodo groups can improve the conductivity and stability of polymer films .

Synthesis and Functionalization

The compound can be synthesized through various methods, allowing for further functionalization:

- Synthesis Pathways : Several synthetic routes have been developed, including direct iodination of thiophene derivatives and coupling reactions with aryl amines. These methods enable the introduction of various functional groups, enhancing the compound's versatility .

- Chiral Synthesis : Recent advancements in asymmetric synthesis techniques have opened avenues for creating chiral variants of this compound, which may exhibit different biological activities or improved pharmacokinetic profiles .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 μM, with mechanisms involving apoptosis pathways being suggested as contributing factors .

Case Study 2: Organic Photovoltaics

Research focused on incorporating this compound into organic photovoltaic cells demonstrated an increase in power conversion efficiency when used as an electron donor material. The study highlighted the role of the iodo group in facilitating charge transport within the device .

Wirkmechanismus

The mechanism of action of N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide depends on its specific application:

Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

Material Science: It may participate in electron transfer processes, contributing to the conductivity and luminescence of materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide: Similar structure but with a pyrazine ring instead of thiophene.

N-(2-Bromo-3-methylphenyl)pyrazine-2-carboxamide: Similar structure with bromine substitution.

Uniqueness

N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other heterocycles like pyrazine. This makes it particularly valuable in applications requiring specific electronic characteristics.

Biologische Aktivität

N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the functionalization of thiophene derivatives. The introduction of iodine at the 3-position of the phenyl ring and the carboxamide group at the thiophene ring enhances its interaction with biological targets. The structural formula can be depicted as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines, particularly in triple-negative breast cancer (TNBC) models.

Case Studies:

- Inhibition of FOXM1 Expression : A structure-activity relationship study indicated that compounds bearing specific substituents, such as -CN and halogens, effectively decreased FOXM1 expression levels in MDA-MB-231 cells. This compound was among those tested, showing significant anti-proliferative activity comparable to established drugs like FDI-6 .

- MTT Assay Results : The compound demonstrated an IC50 value in the low micromolar range, indicating potent cytotoxic effects against cancer cells. The mechanism appears linked to FOXM1 inhibition, which is crucial for cell cycle regulation and proliferation .

Other Biological Activities

Thiophene derivatives are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. This compound's structure suggests potential interactions with various biological targets.

Table 1: Summary of Biological Activities of Thiophene Derivatives

| Activity Type | Compound | IC50 (µM) | Target |

|---|---|---|---|

| Anticancer | This compound | ~5 | FOXM1 in MDA-MB-231 cells |

| Anti-inflammatory | Various Thiophenes | 10 - 20 | COX, LOX enzymes |

| Antimicrobial | Thiophene derivatives | 15 - 30 | Bacterial cell wall synthesis |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its electronic properties and steric factors introduced by substituents on the phenyl ring. The presence of electron-withdrawing groups enhances its potency against specific targets.

Key Findings from SAR Studies:

- Halogen Substitution : The introduction of iodine at the 3-position significantly enhances binding affinity to target proteins involved in cancer progression.

- Electron-Withdrawing Groups : Compounds with -CN substitutions showed superior anti-proliferative effects compared to those with electron-donating groups like -CH₃ or -CF₃ .

Eigenschaften

IUPAC Name |

N-(3-iodo-4-methylphenyl)thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INOS/c1-8-2-3-10(6-11(8)13)14-12(15)9-4-5-16-7-9/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUVKSBLLTVWHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CSC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620011 | |

| Record name | N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623907-55-1 | |

| Record name | N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.